1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid
Description
1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative characterized by a carboxylic acid group, an amino group, and a difluoromethyl substituent at the 1- and 4-positions of the cyclohexane ring, respectively. Its molecular formula is C₈H₁₂F₂NO₂, with a molecular weight of 213.19 g/mol. The difluoromethyl group introduces significant electronic and steric effects, enhancing metabolic stability and influencing interactions with biological targets such as enzymes or transporters .
Properties
IUPAC Name |
1-amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13F2NO2/c9-6(10)5-1-3-8(11,4-2-5)7(12)13/h5-6H,1-4,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFFBTRJCJIMMRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(F)F)(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring structure through a series of cyclization reactions.
Introduction of the Difluoromethyl Group: The difluoromethyl group is introduced using reagents such as difluoromethyl bromide under specific reaction conditions.
Amination: The amino group is introduced through a nucleophilic substitution reaction using ammonia or an amine derivative.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and specific temperature and pressure conditions to drive the reactions to completion.
Scientific Research Applications
Structure and Characteristics
The compound features a cyclohexane ring substituted with an amino group, a carboxylic acid group, and a difluoromethyl group. These structural components contribute to its unique chemical reactivity and biological properties.
Chemistry
1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the creation of complex molecules and as a reagent in various chemical reactions. The compound's ability to undergo oxidation, reduction, and substitution reactions makes it valuable for synthesizing derivatives with tailored properties.
Biology
Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. Its interactions with molecular targets are facilitated by the presence of its functional groups, which allow for hydrogen bonding and ionic interactions. Studies have shown that it can influence the activity of key enzymes involved in inflammatory processes.
Medicine
The therapeutic potential of this compound is under investigation, particularly concerning its anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation.
Table 1: IC50 Values for DFMCA Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| DFMCA | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
This table illustrates that while DFMCA shows inhibitory effects on COX enzymes, it is less potent than established non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib and diclofenac .
Case Study 1: In Vivo Efficacy
In a study involving carrageenan-induced paw edema in rats, DFMCA significantly reduced inflammation compared to control groups. This suggests that DFMCA may serve as an alternative to traditional anti-inflammatory medications .
Case Study 2: Structure-Activity Relationship (SAR)
Research on the structure-activity relationship has shown that modifications to the difluoromethyl group can enhance the biological activity of related compounds. Variations on the cyclohexane ring have demonstrated differing levels of COX inhibition, highlighting the importance of structural modifications in developing effective anti-inflammatory agents .
Mechanism of Action
The mechanism of action of 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The difluoromethyl group can enhance the compound’s stability and binding affinity, making it a valuable tool in biochemical studies .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The compound is compared to structurally related cyclohexane-based amino acids and fluorinated derivatives (Table 1).
Table 1: Structural and Physicochemical Properties of Analogous Compounds
Biological Activity
1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid (DFMCA) is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of DFMCA, focusing on its anti-inflammatory properties, interactions with key enzymes, and implications for drug development.
Chemical Structure and Properties
DFMCA is characterized by a cyclohexane ring with a carboxylic acid and an amino group, along with a difluoromethyl substituent. This structure enhances its lipophilicity and bioactivity compared to other amino acids. The difluoromethyl group can serve as a bioisostere for various functional groups, potentially altering the compound's pharmacokinetic properties.
Anti-inflammatory Effects
Recent studies have explored the anti-inflammatory potential of DFMCA through its influence on cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins involved in inflammation.
Table 1: IC50 Values for DFMCA and Related Compounds Against COX Enzymes
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| DFMCA | 28.39 ± 0.03 | 23.8 ± 0.20 |
| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |
| Diclofenac | 6.74 | 1.10 |
The above table summarizes the half-maximal inhibitory concentration (IC50) values for DFMCA against COX-1 and COX-2 enzymes, indicating that while it shows some inhibitory effects, it is less potent than standard NSAIDs like celecoxib and diclofenac .
DFMCA's interaction with COX enzymes has been elucidated through molecular docking studies, which suggest that it binds effectively to the active sites of these enzymes, influencing their activity and thereby reducing inflammation . Additionally, in vivo studies have demonstrated that DFMCA exhibits anti-inflammatory effects comparable to those of widely used COX-2 inhibitors .
Case Studies
Case Study 1: In Vivo Efficacy
A study involving carrageenan-induced paw edema in rats showed that DFMCA significantly reduced inflammation compared to controls. The results indicated that DFMCA could potentially serve as an alternative to traditional anti-inflammatory medications .
Case Study 2: Structure-Activity Relationship (SAR)
Research on SAR has revealed that modifications to the difluoromethyl group can enhance the biological activity of related compounds. For instance, derivatives with varying substituents on the cyclohexane ring exhibited different levels of COX inhibition, underscoring the importance of structural modifications in developing more effective anti-inflammatory agents .
Q & A
Q. What are the key synthetic challenges in preparing 1-Amino-4-(difluoromethyl)cyclohexane-1-carboxylic acid, and how can they be methodologically addressed?
Answer: The primary challenges include regioselective introduction of the difluoromethyl group and achieving stereochemical control during cyclohexane ring functionalization. Methodological solutions involve:
- Fluorination strategies : Use of difluoromethylating agents (e.g., difluoromethyl sulfones or halides) under transition metal catalysis to ensure regioselectivity .
- Stereochemical control : Chiral auxiliaries or asymmetric catalysis (e.g., Rh-catalyzed cyclopropanation) to establish the correct stereochemistry .
- Protection/deprotection steps : Fmoc/t-Boc groups to preserve amino functionality during synthesis .
Q. How is the structural conformation of this compound characterized to confirm its stereochemical integrity?
Answer:
- X-ray crystallography : Resolves absolute configuration and ring puckering effects, critical for validating stereochemistry .
- NMR spectroscopy : and -NMR detect diastereomeric splitting and coupling constants to confirm substituent orientation .
- Circular dichroism (CD) : For chiral analysis in solution-phase studies .
Advanced Research Questions
Q. What role does the difluoromethyl group play in modulating the compound’s interaction with enzymatic targets like GABA aminotransferase?
Answer: The difluoromethyl group enhances binding via:
- Electrostatic effects : Fluorine’s electronegativity stabilizes transition states in enzyme-substrate interactions .
- Conformational restriction : The rigid cyclohexane scaffold enforces a bioactive conformation, improving binding affinity to GABA aminotransferase .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in enzymatic assays .
Mechanistic studies using kinetic isotope effects (KIE) and cryo-EM are recommended to probe active-site interactions .
Q. How do computational models predict the pharmacokinetic properties of this compound, and what are their methodological limitations?
Answer:
- Molecular dynamics (MD) simulations : Predict membrane permeability via logP calculations and solvation free energy analysis .
- Docking studies : Identify binding poses with targets (e.g., GABA transaminase) using software like AutoDock or Schrödinger .
Limitations : - Inaccurate force fields for fluorinated groups may misestimate van der Waals interactions.
- Solvent effects on fluorine’s stereoelectronic properties are often oversimplified .
Q. How can researchers reconcile discrepancies in reported bioactivity data across different in vitro assays?
Answer:
- Assay standardization : Control variables like buffer pH, ionic strength, and enzyme lot-to-lot variability .
- Orthogonal validation : Cross-check IC values using isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) .
- Purity analysis : Use LC-MS to confirm compound integrity, as fluorinated byproducts (e.g., monofluoro derivatives) may skew results .
Data Contradiction Analysis
Q. Why do some studies report conflicting data on the compound’s metabolic stability in hepatic microsomes?
Answer: Discrepancies arise from:
- Species-specific metabolism : Human vs. rodent microsomes exhibit divergent CYP450 activity toward fluorinated compounds .
- Microsome preparation : Variations in incubation conditions (e.g., NADPH concentration) alter oxidation rates .
- Fluorine’s dual role : While fluorine generally reduces metabolism, its inductive effects can paradoxically activate adjacent metabolic hotspots .
Methodological Recommendations
Q. What advanced techniques are recommended for studying the compound’s conformational dynamics in solution?
Answer:
- Nuclear Overhauser Effect (NOE) NMR : Maps intramolecular distances to identify dominant conformers .
- Molecular rotors : Fluorescent probes (e.g., dansyl derivatives) quantify ring flexibility in real time .
- Quantum mechanical (QM) calculations : Assess torsional barriers of the cyclohexane ring to predict low-energy conformers .
Q. How can the compound’s potential as a peptidomimetic building block be optimized for drug discovery?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
